molecular formula C11H14N2O2 B12823198 4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol

4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol

Cat. No.: B12823198
M. Wt: 206.24 g/mol
InChI Key: AKKCKWGGXCQSIW-UHFFFAOYSA-N
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Description

4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol is a compound that features both an imidazole ring and a catechol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. The catechol moiety can participate in redox reactions, affecting cellular oxidative stress levels. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol is unique due to the presence of both an imidazole ring and a catechol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-[2-(4,5-dihydroimidazol-1-yl)ethyl]benzene-1,2-diol

InChI

InChI=1S/C11H14N2O2/c14-10-2-1-9(7-11(10)15)3-5-13-6-4-12-8-13/h1-2,7-8,14-15H,3-6H2

InChI Key

AKKCKWGGXCQSIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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